4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S2 and its molecular weight is 417.5. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS Number: 2034236-62-7) is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thiadiazole moiety, which is often associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings.
The molecular formula of the compound is C18H19N5O3S2, and its molecular weight is 417.5 g/mol. The structural complexity of this compound suggests multiple sites for biological interaction, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. One study reported that certain thiadiazole derivatives exhibited selective activity against the Bcr-Abl positive K562 cell line with an IC50 value as low as 7.4 µM . This indicates that the incorporation of thiadiazole in the structure may enhance anticancer properties.
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are significant in treating various neuropsychiatric disorders. In a study involving new 1,3,4-thiadiazole derivatives, several compounds demonstrated potent MAO-A inhibitory activity. For example, one derivative showed an IC50 value of 0.060 ± 0.002 µM . Although specific data on our compound's MAO inhibition is not available, its structural similarities to known MAO inhibitors suggest potential activity.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring often correlates with enhanced antibacterial and antifungal activities. Compounds similar to This compound have shown promising results against various pathogenic strains .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often depends on their structural features. The following table summarizes key findings related to the structure-activity relationship of similar compounds:
Case Studies
- Antitumor Activity : A study synthesized various thiadiazole derivatives and tested their effects on cancer cell lines. The results indicated that modifications to the thiadiazole ring could significantly enhance cytotoxicity against specific cancer types .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thiadiazole compounds as MAO inhibitors. The results suggested that these compounds could be beneficial in treating depression and anxiety disorders due to their ability to modulate neurotransmitter levels .
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-13-16(27-18(20-13)22-10-5-6-11-22)17(24)19-9-12-23-15-8-4-3-7-14(15)21(2)28(23,25)26/h3-8,10-11H,9,12H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOOGTVYTLIIKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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